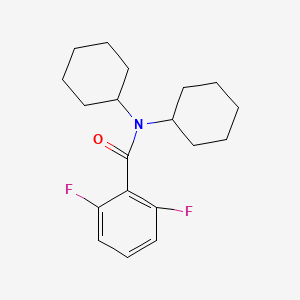
N,N-dicyclohexyl-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexyl-2,6-difluorobenzamide is an organic compound with the molecular formula C19H25F2NO It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atom and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with dicyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups replacing the fluorine atoms.
Reduction Reactions: Amines derived from the reduction of the carbonyl group.
Oxidation Reactions: Ketones or alcohols formed from the oxidation of the cyclohexyl groups.
Scientific Research Applications
N,N-Dicyclohexyl-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs. Its structural features may contribute to the design of compounds with specific therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2,6-difluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. Additionally, the cyclohexyl groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
N,N-Dicyclohexyl-2,6-difluorobenzamide can be compared with other similar compounds, such as:
N,N-Dicyclohexylbenzamide: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
N,N-Dicyclohexyl-2,4-difluorobenzamide: The position of the fluorine atoms on the benzene ring is different, potentially leading to variations in chemical properties and applications.
N,N-Dicyclohexyl-2,6-dichlorobenzamide: Contains chlorine atoms instead of fluorine, which can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclohexyl and fluorine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dicyclohexyl-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2NO/c20-16-12-7-13-17(21)18(16)19(23)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWFVMOAARJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
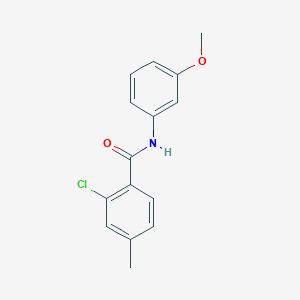
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)
![1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5885361.png)
![N~2~-CYCLOPENTYL-5-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]-2-FURAMIDE](/img/structure/B5885376.png)
![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5885395.png)
![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5885431.png)
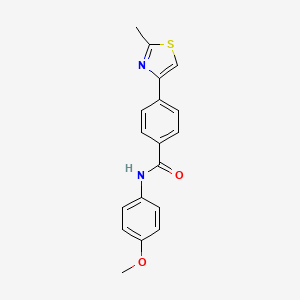
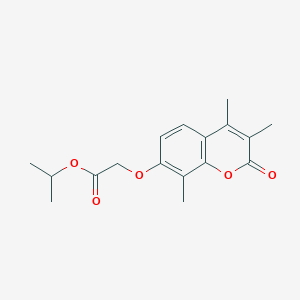
![4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B5885447.png)
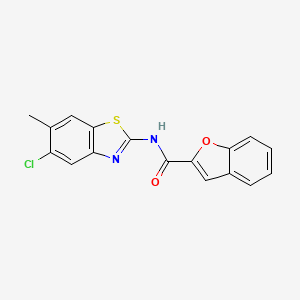
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)
